1-Ethynyl-2,4-bis(trifluoromethyl)benzene
Overview
Description
1-Ethynyl-2,4-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H4F6. It is characterized by the presence of two trifluoromethyl groups and an ethynyl group attached to a benzene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
It is often used in various fields of research and industry.
Mode of Action
It has been used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . The significant factor for these emitters is a large torsional angle between the donor and acceptor fragments .
Result of Action
It has been used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .
Preparation Methods
The synthesis of 1-Ethynyl-2,4-bis(trifluoromethyl)benzene typically involves the trifluoromethylation of benzene derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide or acetonitrile and a catalyst such as copper(I) iodide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-Ethynyl-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles, forming halogenated derivatives or other substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-2,4-bis(trifluoromethyl)benzene is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals due to its unique chemical properties.
Medicine: Research into its potential therapeutic applications, including its use in drug discovery and development, is ongoing.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Comparison with Similar Compounds
1-Ethynyl-2,4-bis(trifluoromethyl)benzene can be compared with other similar compounds such as:
- 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position and number of trifluoromethyl and ethynyl groups. The unique arrangement of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-ethynyl-2,4-bis(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6/c1-2-6-3-4-7(9(11,12)13)5-8(6)10(14,15)16/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOHVMRWQNYFKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555273 | |
Record name | 1-Ethynyl-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88444-79-5 | |
Record name | 1-Ethynyl-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-2,4-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.